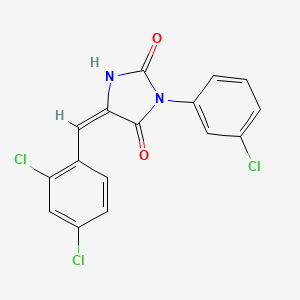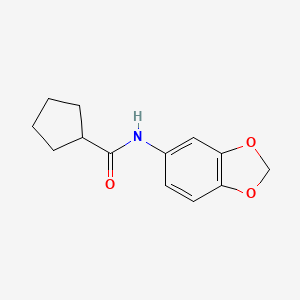
3-(3-chlorophenyl)-5-(2,4-dichlorobenzylidene)-2,4-imidazolidinedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar imidazolidinedione compounds often involves cyclocondensation reactions under basic conditions or direct functionalization of pre-existing imidazolidine structures. For instance, compounds with related structures have been synthesized through a one-step cyclocondensation of imidazoline derivatives with various malonates or through aldol condensation processes involving aromatic aldehydes and thiazolidinediones or thio-imidazolidinones [Sharma et al., 2017; Lima et al., 1992].
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(3-chlorophenyl)-5-(2,4-dichlorobenzylidene)-2,4-imidazolidinedione often showcases significant planarity in the core rings, with dihedral angles indicating the perpendicular arrangement of substituent phenyl rings. X-ray diffraction analysis reveals the detailed geometry, including bond lengths and angles, which are crucial for understanding the molecule's electronic and spatial configuration [Sharma et al., 2017].
Chemical Reactions and Properties
The chemical reactivity of imidazolidinedione derivatives can include nucleophilic attack, cycloaddition reactions, and participation in forming coordination complexes. These reactions are influenced by the electron-withdrawing or donating nature of the substituents on the phenyl rings, affecting the compound's overall reactivity and stability [Kieć‐Kononowicz & Karolak‐Wojciechowska, 1995].
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in various solvents, and crystalline structure, are directly influenced by their molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking. These properties are essential for predicting the compound's behavior in different chemical environments [Aydın et al., 2013].
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, electrophilic and nucleophilic sites, and potential for forming derivatives, are dictated by the functional groups present in the molecule. Imidazolidinedione derivatives exhibit a range of reactivities, making them versatile intermediates in organic synthesis and potential candidates for various applications, from materials science to pharmaceuticals [Albuquerque et al., 1995].
Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-(3-chlorophenyl)-5-(2,4-dichlorobenzylidene)-2,4-imidazolidinedione, due to its complex structure, is a candidate for synthesis and characterization studies aimed at exploring its potential applications. For example, Farag et al. (2012) synthesized novel quinazolinone derivatives, including imidazolidine derivatives, for anti-inflammatory and analgesic screening, highlighting the compound's relevance in developing therapeutic agents (Farag et al., 2012). Similarly, Naganagowda and Padmashali (2010) explored the antimicrobial and anthelmintic activities of new 3-chlorobenzothiophene-2-carbonylchloride derivatives, emphasizing the compound's potential in antimicrobial applications (Naganagowda & Padmashali, 2010).
Antimicrobial and Anthelmintic Activities
The compound's derivatives have been studied for their antimicrobial and anthelmintic activities, suggesting its utility in addressing infections and parasitic conditions. For instance, compounds derived from imidazolidinedione have shown promising results against various microbial strains, indicating potential applications in developing new antimicrobial agents (G. Naganagowda & B. Padmashali, 2010).
Anti-inflammatory and Analgesic Effects
Research on imidazolidinedione derivatives, such as those synthesized by Farag et al., suggests potential anti-inflammatory and analgesic effects, which could lead to new treatments for pain and inflammation (A. A. Farag et al., 2012).
Structural Studies and Molecular Docking
Structural analyses and molecular docking studies of imidazolidinedione derivatives provide insights into their interaction with biological targets, supporting their potential in drug design and development. For example, the crystal structure analysis of certain derivatives reveals their conformation and interactions, which could inform the design of compounds with specific biological activities (Yan-Shu Liang et al., 2011).
Propiedades
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-10-2-1-3-12(7-10)21-15(22)14(20-16(21)23)6-9-4-5-11(18)8-13(9)19/h1-8H,(H,20,23)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDYAGABIGXSFB-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4614759.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B4614771.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4614776.png)
![2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B4614782.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614788.png)
![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614793.png)
![N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4614794.png)
![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614808.png)
![(2-methyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}butyl)amine hydrochloride](/img/structure/B4614816.png)
![6-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4614820.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4614845.png)
![3-[(4-bromobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614846.png)